molecular formula C13H20BNO3 B13896304 3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13896304
M. Wt: 249.12 g/mol
InChI Key: IOXNXAMNLDPENR-UHFFFAOYSA-N
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Description

3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative functionalized with a methoxy group at position 3, a methyl group at position 4, and a pinacol boronate ester at position 4. The boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryls and complex organic molecules . This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronate group in forming carbon-carbon bonds.

Properties

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

3-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H20BNO3/c1-9-10(7-15-8-11(9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3

InChI Key

IOXNXAMNLDPENR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3-methoxy-4-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, the compound "3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" (CAS: 2246810-37-5) is a chemical compound with potential applications in scientific research, particularly in the development of antimalarial drugs .

Chemical Properties and Identifiers

  • Name : this compound
  • CAS Number : 2246810-37-5
  • Molecular Formula : C13H20BNO3
  • Molecular Weight : 249.12
  • Purity : typically around 95%
  • MDL : MFCD18719935
  • IUPAC Name : this compound
  • SMILES : CC1(C)C(C)(C)OB(C2=CN=CC(OC)=C2C)O1

Scientific Research Applications

The primary application of this compound appears to be as a building block in the synthesis of more complex molecules with potential pharmaceutical applications . One specific area highlighted in the search results is the development of antimalarial drugs .

Case Study: Development of PfCLK3 Inhibitors

  • A study focused on developing potent PfCLK3 inhibitors based on the compound TCMDC-135051, identified "this compound" as a key intermediate in the synthesis of analogues .
  • PfCLK3 is a protein kinase that plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood-stage Plasmodium falciparum .
  • The study validated PfCLK3 as a drug target in malaria, offering prophylactic, transmission-blocking, and curative potential .
  • TCMDC-135051, a compound with nanomolar activity against PfCLK3 in vitro kinase assays and submicromolar parasiticidal activity in asexual blood-stage P. falciparum parasites, was synthesized using this compound .
  • Key structural features include a core 7-azaindole .
  • The compound and its analogues were assessed in a time-resolved fluorescence energy transfer assay against the full-length recombinant protein kinase PfCLK3, and in asexual 3D7 strains of P. falciparum parasites .
  • The research demonstrated that TCMDC-135051 showed equivalent activity against parasites that carried genetic markers of resistance and those that showed actual resistance to a frontline antimalarial .
  • This suggests that the parent molecule and its analogues could be active against naturally circulating malaria parasites harboring mutations that promote resistance to current antimalarial drugs .

Additional Boron Compounds

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various molecular targets. The boron center in the compound can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of biological molecules, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data for Selected Pyridine Boronate Esters

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Properties References
This compound 3-OCH₃, 4-CH₃, 5-boronate C₁₄H₂₁BNO₃ 277.14 Suzuki coupling, pharmaceutical intermediates -
2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-OCH(CH₃)₂, 4-CH₃, 5-boronate C₁₅H₂₄BNO₃ 291.18 Enhanced steric hindrance at position 2
5-Chloro-2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-OCH₃, 3-OCH₃, 4-Cl, 5-boronate C₁₄H₂₀BClNO₄ 313.58 Electron-withdrawing Cl improves electrophilicity
3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 3-F, 4-CH₃, 5-boronate C₁₂H₁₄BF₄NO₂ 291.06 Fluorine enhances metabolic stability
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine 2-OCH₃, 3-NH₂, 5-boronate C₁₂H₂₀BN₂O₃ 251.11 Amine group enables hydrogen bonding

Reactivity and Electronic Effects

  • Electron-Donating vs. In contrast, chloro (e.g., 5-chloro-2,3-dimethoxy-4-boronate pyridine ) or fluoro substituents (e.g., 3-fluoro-4-methyl analog ) introduce electron-withdrawing effects, enhancing electrophilicity and reaction rates in Suzuki couplings.
  • Steric Effects : Bulky substituents like isopropoxy (position 2 in ) or 2-methylpropoxy (position 2 in ) hinder access to the boronate group, reducing reactivity but improving selectivity in coupling reactions.

Biological Activity

3-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 2246810-37-5) is a compound that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C13H20BNO3C_{13}H_{20}BNO_3, with a molecular weight of 249.12 g/mol. Its structure includes a pyridine ring substituted with a methoxy group and a dioxaborolane moiety, which is significant for its biological interactions.

Biological Activity

1. Enzymatic Inhibition

Recent studies have indicated that compounds similar to this compound exhibit inhibitory activity against various enzymes. For instance:

  • DYRK1A Inhibition : This compound has been identified as a potential inhibitor of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), which plays a crucial role in cellular signaling pathways related to neurodevelopment and cancer progression .

2. Antioxidant and Anti-inflammatory Properties

The compound has demonstrated antioxidant properties through various assays. For example:

  • ORAC Assays : Compounds derived from similar structures have shown significant antioxidant activity, which suggests that this compound may also possess these properties .

3. Cytotoxicity Against Cancer Cells

Research indicates that derivatives of this compound can inhibit the growth of cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)<0.229Induction of apoptosis
A549 (Lung)0.126Caspase activation

These findings suggest that the compound could be further explored for its anticancer potential .

Case Studies

Case Study 1: DYRK1A Inhibition
In a study focused on developing non-toxic DYRK1A inhibitors using AI-driven methods, compounds structurally related to this compound were synthesized and tested. The results showed promising nanomolar-level inhibitory activity against DYRK1A along with robust anti-inflammatory effects in microglial cells .

Case Study 2: Antioxidant Activity
In another study assessing the antioxidant capabilities of pyridine derivatives, compounds similar to this one were evaluated using ORAC assays and exhibited significant protective effects against oxidative stress in cellular models .

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